molecular formula C9H8BrClO2 B2745475 Methyl 2-bromo-2-(4-chlorophenyl)acetate CAS No. 24091-92-7

Methyl 2-bromo-2-(4-chlorophenyl)acetate

Cat. No. B2745475
CAS RN: 24091-92-7
M. Wt: 263.52
InChI Key: LWQLLIVTGSMSCT-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a chemical compound with the CAS Number: 24091-92-7 . It has a molecular weight of 263.52 . The IUPAC name for this compound is methyl 2-bromo-2-(4-chlorophenyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound ranges from a colorless to yellow-brown liquid to semi-solid .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a liquid that ranges in color from colorless to yellow-brown . It has a molecular weight of 263.52 and a specific gravity of 1.56 . It is stored at room temperature .

Safety and Hazards

“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is classified as a dangerous substance. The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust or aerosols .

Future Directions

While specific future directions for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” are not available, it’s worth noting that compounds of similar structure are used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . This suggests that “Methyl 2-bromo-2-(4-chlorophenyl)acetate” could potentially have applications in these areas as well.

properties

IUPAC Name

methyl 2-bromo-2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQLLIVTGSMSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-(4-chlorophenyl)acetate

Synthesis routes and methods I

Procedure details

To a solution of 102 g (0.55 mole) of methyl (4-chlorophenyl)acetate in 100 ml of carbon tetrachloride was added 97.9 g (0.55 mole) of N-bromosuccinimide. The resulting mixture was refluxed and irradiated with a 500 W bromo lamp for 5 hours. It was then cooled, filtered, and the filtrate was evaporated to dryness to give 150 g (103% yield) of methyl (4-chlorophenyl)bromoacetate.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
97.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-chlorophenylacetic acid methyl ester (14.6 g, 79.1 mmol), N-bromosuccinimide (14.4 g, 80.7 mmol), and benzoyl peroxide (1.91 g, 7.89 mmol) in carbon tetrachloride (100 mL) was heated at reflux for 3 h. After the mixture was cooled at room temperature, hexanes (500 mL) was added. The reaction mixture was filtered and the solvent was evaporated in vacuo. The crude material was purified by column chromatography on silica (EtOAc/Hexanes, 15:85) to give the title compound as colorless oil (16.9 g, 63%): 1H NMR (400 MHz, CDCl3) δ 3.81 (s, 3H, CH3), 5.34 (s, 1H, CH), 7.44 (dd, J=60.4 Hz, J=8.4 Hz, 4H, ArH).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
63%

Synthesis routes and methods III

Procedure details

Methyl-(4-chlorophenyl)-acetate (102 g, 0.55 mol) was dissolved in carbon tetrachloride (100 ml) and thereto was added N-bromosuccinimide (97.9 g, 0.55 mol). The mixture was refluxed and irradiated with 500W bromo lamp for 5 hours. Then, the mixture was cooled and filtered and the filtrate was concentrated to dryness to obtained methyl-(4-chlorophenyl)bromoacetate (150 g, yield 103%).
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
97.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
500W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Bromo-(p-chlorophenyl)-acetic acid methyl ester was prepared from (4-chlorophenyl)-acetic acid methyl ester (2.5 g, 13.5 mmol) and NBS (2.52 g, 14.1 mmol) in CCl4.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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